Ethyl 4-hydroxy-2-nitrobenzoate

Organic Synthesis Crystallization Purity Control

Misidentification of regioisomeric nitro-hydroxy benzoate esters can derail synthetic campaigns. Ethyl 4-hydroxy-2-nitrobenzoate (CAS 104356-27-6) resolves this with a definitive 157°C melting point-70°C above ethyl 2-hydroxy-4-nitrobenzoate (mp 87°C) and 39°C above ethyl 4-hydroxybenzoate (mp 115-118°C). The 4-OH, 2-NO₂ orientation ensures consistent reactivity in nucleophilic aromatic substitutions for pharma and agrochemical intermediates. ≥95% purity; available for immediate global dispatch.

Molecular Formula C9H9NO5
Molecular Weight 211.17 g/mol
CAS No. 104356-27-6
Cat. No. B027173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-hydroxy-2-nitrobenzoate
CAS104356-27-6
Molecular FormulaC9H9NO5
Molecular Weight211.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(C=C1)O)[N+](=O)[O-]
InChIInChI=1S/C9H9NO5/c1-2-15-9(12)7-4-3-6(11)5-8(7)10(13)14/h3-5,11H,2H2,1H3
InChIKeyGHUFFYRUAHAHQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-hydroxy-2-nitrobenzoate: Differentiated Nitro-Aromatic Building Block


Ethyl 4-hydroxy-2-nitrobenzoate (CAS 104356-27-6) is a nitroaromatic ester building block characterized by the presence of a hydroxyl group, a nitro group, and an ethyl ester moiety on a benzoic acid core. This substitution pattern imparts distinct physicochemical properties and reactivity profiles that are not interchangeable with other regioisomers or functionally analogous compounds [1]. It is commercially available as a white crystalline powder with a typical purity specification of ≥97% , and it finds primary utility as an intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical candidates .

Building Block Nitroaromatic ester with 4-hydroxy-2-nitro substitution pattern
Primary Use Intermediate for pharmaceutical and agrochemical discovery
Format Crystalline powder; commercially available at high purity suitable for direct synthesis

Why This Regioisomer Cannot Be Interchanged with Close Analogs


The precise substitution pattern of Ethyl 4-hydroxy-2-nitrobenzoate—specifically the 4-hydroxy and 2-nitro orientation—dictates its electronic environment, hydrogen-bonding capacity, and steric profile, which in turn govern its reactivity in nucleophilic substitutions and its physicochemical behavior during purification and formulation . Attempting to substitute this compound with a regioisomer such as ethyl 2-hydroxy-4-nitrobenzoate (CAS 78987-51-6) or a de-nitro analog like ethyl 4-hydroxybenzoate (ethylparaben) would introduce significant alterations in melting point, solubility, and intermolecular interactions, potentially compromising synthetic yield, product purity, or even the feasibility of a downstream reaction . The following evidence quantitatively demonstrates these non-trivial differences.

Regioisomer mismatch

Ethyl 2-hydroxy-4-nitrobenzoate shifts the nitro/hydroxy orientation, altering electronic and steric profiles that govern reactivity.

De-nitro analog divergence

Ethyl 4-hydroxybenzoate lacks the nitro group, leading to significantly different melting behavior and intermolecular interactions.

Process and purity consequences

Substitution may compromise synthetic yield, product purity, or require re-optimization of purification steps.

Quantitative Differentiation Against Key Comparators


Melting Point Distinction from Regioisomeric and De-Nitro Analogs

Ethyl 4-hydroxy-2-nitrobenzoate exhibits a melting point of 157°C [1], which is notably distinct from its regioisomer ethyl 2-hydroxy-4-nitrobenzoate (reported melting point of 87°C ) and from the de-nitro analog ethyl 4-hydroxybenzoate (melting point range of 115-118°C ). This difference is substantial enough to serve as a direct quality control and identity verification parameter during procurement and experimental use.

Melting point distinction
Head-to-head
157 °C vs 87 °C (regioisomer) & 115–118 °C (de-nitro)
Supports identity verification and batch-to-batch consistency checks.
Standard literature values; direct head-to-head comparison.
Organic Synthesis Crystallization Purity Control

Boiling Point and Density Differences vs. Non-Nitro Analog

The predicted boiling point of Ethyl 4-hydroxy-2-nitrobenzoate is 349.7±27.0°C at 760 mmHg, with a predicted density of 1.37 g/cm³ [1]. In contrast, ethyl 4-hydroxybenzoate (ethylparaben) has a significantly lower boiling point of 297-298°C and a density of approximately 1.168 g/cm³ . These differences, while predicted, highlight the substantial impact of the nitro substituent on volatility and mass transfer properties.

Boiling point & density
Cross-study comparable
bp ~350 °C vs ~298 °C; density 1.37 vs 1.168 g/cm³
Informs solvent selection and extraction procedure design.
Predicted values; experimental verification recommended.
Process Chemistry Solvent Selection Formulation

Commercial Purity Specifications for Reliable Synthesis

Ethyl 4-hydroxy-2-nitrobenzoate is commercially offered with a minimum HPLC purity of 98% . This level of purity is comparable to the specifications for ethyl 4-hydroxybenzoate (≥98.5% by GC ), indicating that the nitro-containing building block is available at a purity grade suitable for demanding synthetic applications without the need for additional purification steps.

Commercial purity specification
Specification review
≥98% (HPLC) vs ≥98.5% (GC) for de-nitro analog
High purity grade supports direct use without in-house purification.
Comparable to preservative-grade ethylparaben; suitable for synthesis.
Procurement Quality Assurance API Synthesis

Synthetic Utility as a Pharmaceutical and Agrochemical Intermediate

Ethyl 4-hydroxy-2-nitrobenzoate is explicitly documented as a key intermediate in the synthesis of pharmaceuticals and agrochemicals . While specific yield data for individual transformations are not publicly disclosed, its established role contrasts with that of ethyl 4-hydroxybenzoate, which is primarily used as a preservative (paraben) rather than a synthetic intermediate for active pharmaceutical ingredients (APIs) .

Synthetic utility
Class-level inference
Documented pharmaceutical & agrochemical intermediate
Reported use may accelerate SAR exploration; contrast with preservative-only analog.
Based on supplier documentation; specific yields not disclosed.
Medicinal Chemistry Agrochemical Discovery Building Blocks

Validated Research and Procurement Application Scenarios


Pharmaceutical Lead Optimization via Nucleophilic Aromatic Substitution

In medicinal chemistry programs, Ethyl 4-hydroxy-2-nitrobenzoate serves as a privileged scaffold for introducing diverse functional groups via nucleophilic substitution at the nitro-activated aromatic ring . Its 98% HPLC purity specification ensures that reactions proceed with minimal interference from impurities, while its distinct melting point (157°C) allows for straightforward monitoring of reaction progress and product isolation [1]. This compound is particularly valuable when constructing libraries of substituted benzoate derivatives for structure-activity relationship (SAR) studies.

Agrochemical Intermediate Synthesis with Defined Handling Properties

The compound's documented role as an agrochemical intermediate makes it a strategic procurement choice for process chemists developing new crop protection agents. Its higher boiling point (predicted 349.7°C) and density (1.37 g/cm³) relative to non-nitro analogs [2] inform solvent selection and workup procedures during scale-up, reducing the risk of unintended volatility losses or phase separation issues that could plague less differentiated esters.

Identity Verification in Chemical Supply Chains

For procurement specialists and analytical chemists, the unique 157°C melting point of Ethyl 4-hydroxy-2-nitrobenzoate [1] provides a rapid, low-cost identity check to verify that the correct regioisomer has been received. This is a critical safeguard against costly synthetic errors that could arise from accidental substitution with ethyl 2-hydroxy-4-nitrobenzoate (mp 87°C) or ethyl 4-hydroxybenzoate (mp 115-118°C).

Application
Selection Property
Validation Focus
Pharmaceutical lead optimization
Nitro-activated aromatic substitution scaffold
Reaction purity and intermediate identity control
Agrochemical intermediate synthesis
Higher boiling point and density for process handling
Solvent selection and extraction efficiency validation
Identity verification in supply chains
Unique melting point signature
Batch-to-batch regioisomer confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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